molecular formula C16H13N3O4S B11618759 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11618759
M. Wt: 343.4 g/mol
InChI Key: DFFNXVYJJHMFBH-RQZCQDPDSA-N
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Description

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-METHYLHYDRAZONE is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-METHYLHYDRAZONE likely involves multiple steps, including the formation of the benzodioxole and benzisothiazole moieties, followed by their coupling. Typical reaction conditions may include:

    Reagents: Aldehydes, hydrazines, and sulfur-containing compounds.

    Catalysts: Acid or base catalysts to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-METHYLHYDRAZONE may undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: As an intermediate in the synthesis of other organic compounds.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology and Medicine

    Drug development: Possible applications in the design of new pharmaceuticals.

    Biological studies: Investigating its effects on biological systems.

Industry

    Material science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.

    Benzisothiazole derivatives: Compounds with similar benzisothiazole structures.

Uniqueness

The unique combination of benzodioxole and benzisothiazole moieties in 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-5-METHYLHYDRAZONE may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H13N3O4S/c1-19(16-12-4-2-3-5-15(12)24(20,21)18-16)17-9-11-6-7-13-14(8-11)23-10-22-13/h2-9H,10H2,1H3/b17-9+

InChI Key

DFFNXVYJJHMFBH-RQZCQDPDSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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